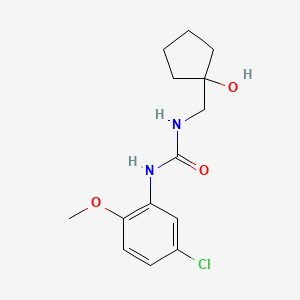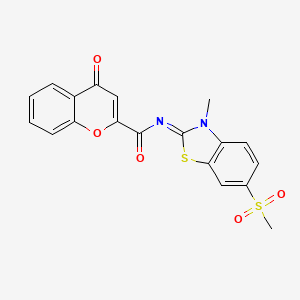
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar N-substituted benzamide derivatives involves various chemical reactions, including condensation, cyclodehydration, and reactions with different amines and aldehydes. Methods such as one-pot, multicomponent synthesis are employed to create novel benzamide derivatives with significant yields, indicating the potential applicability of these methods to the synthesis of the compound (Hossaini et al., 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed through techniques like 1H-NMR spectroscopy and X-ray diffraction analysis. These methods provide insights into the crystalline phase, carbonyl and sulfo group positions, and the mutual arrangement of molecular planes, essential for understanding the compound's structure (Ukrainets et al., 2019).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including cyclodehydration and reactions with hydrazides, leading to the synthesis of derivatives with specific properties. These reactions are often carried out in green or environmentally friendly conditions, producing nearly quantitative yields (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. These properties are typically characterized using spectroscopic methods and single-crystal X-ray analysis, providing detailed information on the compounds' stability and reactivity (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity with various chemical agents and their potential as intermediates in the synthesis of more complex molecules, are of significant interest. Studies often focus on understanding the electron transfer processes and the impact of substituents on the compounds' overall reactivity and biological activity (Vellaiswamy & Ramaswamy, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound, related to benzothiazine derivatives, has been a subject of interest due to its structural and reactive properties. Research indicates that the introduction of a sulfo group can significantly affect the reactivity of these compounds, impacting the acylation of sterically hindered amines. The structural analysis of these compounds, using techniques like 1H-NMR spectroscopy and X-ray diffraction, provides insights into their molecular conformation and the mutual arrangement of their molecular fragments. This structural arrangement has been linked to the compounds' analgesic and anti-inflammatory activities, suggesting a direct correlation between molecular structure and biological activity (Ukrainets et al., 2019).
Chemosensor Applications
Derivatives of this compound class have been synthesized and studied for their potential as chemosensors, specifically for detecting cyanide anions. The planarity of these compounds, particularly compound 1, plays a crucial role in their recognition properties. These coumarin benzothiazole derivatives have demonstrated the ability to undergo a color change upon interaction with cyanide anions, a property that can be observed with the naked eye, marking their potential in sensory applications (Wang et al., 2015).
Electrophysiological Activity
Compounds within this family have shown promising results in cardiac electrophysiological studies. They have exhibited potency comparable to established selective class III agents in in vitro studies, indicating their potential in treating reentrant arrhythmias. This highlights the role of the methylsulfonylamino group and its replacements in imparting class III electrophysiological activity (Morgan et al., 1990).
Pro-Apoptotic and Anticancer Properties
Certain derivatives synthesized from compounds like indapamide have shown significant proapoptotic activities, especially against melanoma cell lines. These findings are crucial as they pave the way for the development of new anticancer agents. The derivatives also exhibited inhibitory effects on human carbonic anhydrase isoforms, suggesting a broader spectrum of potential biological activities (Yılmaz et al., 2015).
Diuretic Activity
Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their diuretic activity in vivo. Among them, certain derivatives have emerged as promising candidates, underscoring the potential of these compounds in the development of diuretic drugs (Yar & Ansari, 2009).
Eigenschaften
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-13-8-7-11(28(2,24)25)9-17(13)27-19(21)20-18(23)16-10-14(22)12-5-3-4-6-15(12)26-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBREZITJQYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
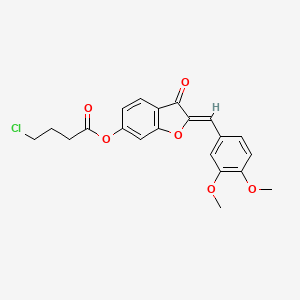
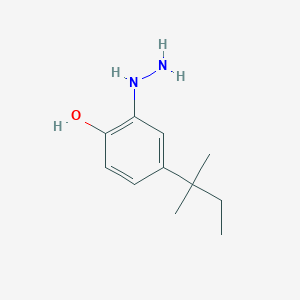
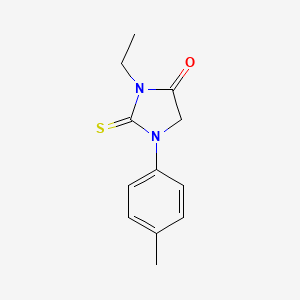
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
